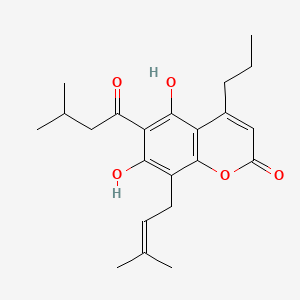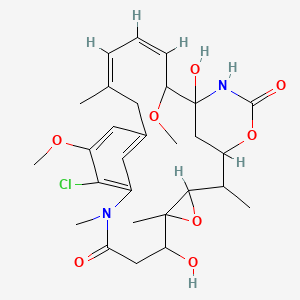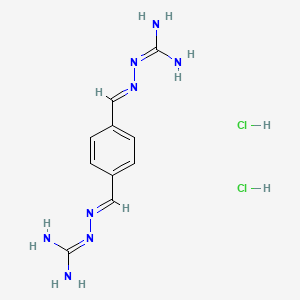
N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(p-xylylidene)bis(aminoguanidine) dihydrochloride is the hydrochloride salt of N,N'-(p-xylylidene)bis(aminoguanidine) [ratio HCl : N,N'-(p-xylylidene)bis(aminoguanidine) = 2:1]. It contains a N,N'-(p-xylylidene)bis(aminoguanidine).
Aplicaciones Científicas De Investigación
Mutation Induction in Yeast
N,N'-(p-Xylylidene)-bis-aminoguanidine 2HCl has been identified as an efficient inducer of non-chromosomal petite mutation in Saccharomyces cerevisiae, both in growing and non-growing conditions. A study conducted by Witkowska, Ułaszewski, and Lachowicz (1980) found that a resistant mutant to this compound displayed slow growth on certain media, suggesting an alteration in amino acid permease activity (Witkowska, Ułaszewski, & Lachowicz, 1980).
Antiprotozoal Activity
Research by Martínez et al. (2014) explored N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from a similar structure to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for their antiprotozoal activity. These compounds demonstrated effectiveness against Trypanosoma brucei and Plasmodium falciparum, with certain derivatives showing promising leads for further in vivo studies (Martínez et al., 2014).
Copper(II) Complexes and Phosphate Ester Cleavage
Belousoff et al. (2008) studied derivatives of bis(2-pyridylmethyl)amine with guanidinium pendant groups. They found that while guanidine pendants reduced the efficiency of bis(p-nitrophenyl)phosphate cleavage, these complexes were effective in cleaving plasmid DNA and other model compounds, indicating potential applications in biochemistry and molecular biology (Belousoff, Tjioe, Graham, & Spiccia, 2008).
Liquid-Crystalline Properties
Tam-Chang, Iverson, and Helbley (2004) investigated the liquid-crystalline properties of bis-(N,N-diethylaminoethyl)perylene-3,4,9,10-tetracarboxylic diimide dihydrochloride, which has structural similarities. Their research in aqueous solutions revealed insights into the phase transitions and order parameters, contributing to our understanding of liquid-crystalline behaviors in similar compounds (Tam-Chang, Iverson, & Helbley, 2004).
Synthesis of Polyamides and Polyimides
Yang and Lin (1994, 1995) utilized N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine, structurally related to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for synthesizing polyamides and polyimides. These polymers exhibited solubility in various solvents and thermal stability, highlighting their potential in materials science and engineering applications (Yang & Lin, 1994)(Yang & Lin, 1995).
Propiedades
Número CAS |
7044-24-8 |
|---|---|
Nombre del producto |
N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride |
Fórmula molecular |
C10H16Cl2N8 |
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride |
InChI |
InChI=1S/C10H14N8.2ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;;/h1-6H,(H4,11,12,17)(H4,13,14,18);2*1H/b15-5+,16-6+;; |
Clave InChI |
CWHXFFQCOLGJFG-CLEIDKRQSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl.Cl |
SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
Números CAS relacionados |
1945-65-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



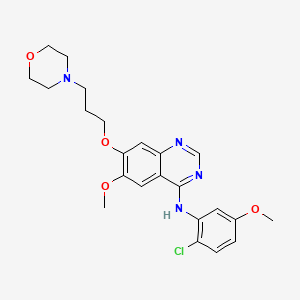
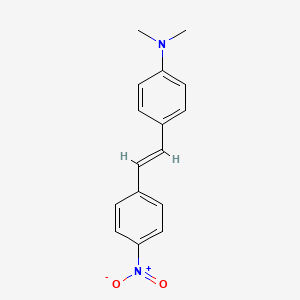
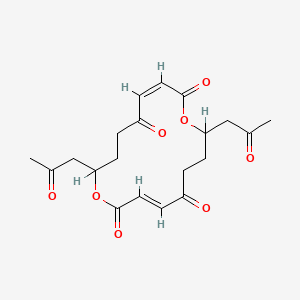
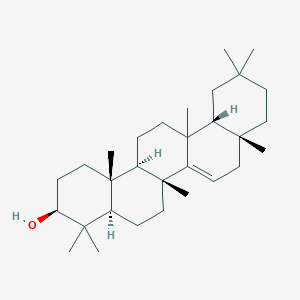
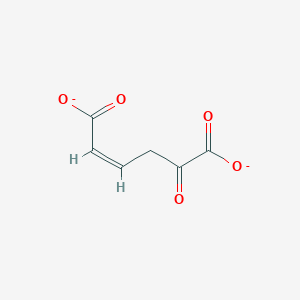
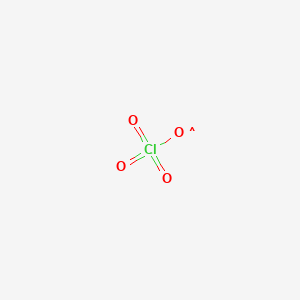
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
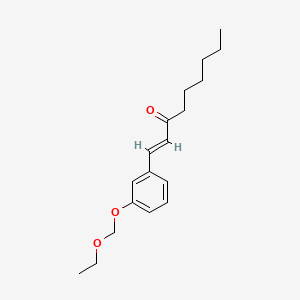
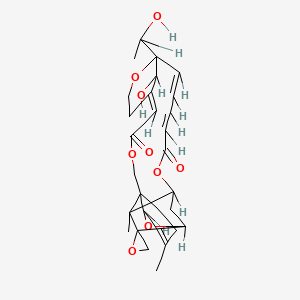
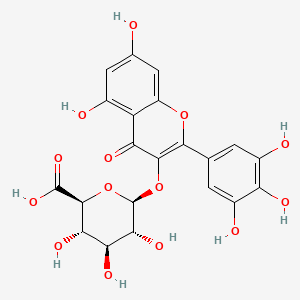
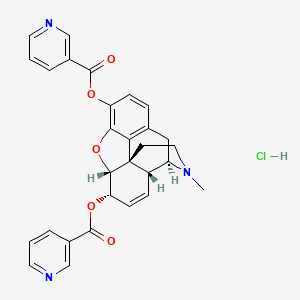
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
